Product packaging for Cyclopentanecarboximidamide(Cat. No.:CAS No. 81303-69-7)

Cyclopentanecarboximidamide

Cat. No.: B2554758
CAS No.: 81303-69-7
M. Wt: 112.176
InChI Key: RMALUJUDHRIMQN-UHFFFAOYSA-N
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Description

Contextual Significance of Amidines in Contemporary Chemical Research

Amidines are a class of organic compounds characterized by the functional group –C(=NH)–NH2. nih.gov They are the nitrogen analogues of carboxylic acids and represent a significant pharmacophore in modern drug discovery. sciforum.netresearchgate.net Their unique structure makes them valuable as antibiotics, antivirals, antifungals, and antiparasitics. nih.govsciforum.net The amidine group is a prevalent feature in a wide array of therapeutic agents and can be found in many of the top-selling pharmaceuticals. sciforum.netrsc.org

The significance of amidines extends to their role in combating antimicrobial resistance (AMR), a major global health threat. nih.gov Researchers often incorporate the amidine moiety into existing antimicrobial drugs to improve their pharmacological properties. nih.gov The mechanisms of action for amidine-containing compounds are diverse, including binding to DNA/RNA, disrupting bacterial membranes, inhibiting enzymes, and interfering with mitochondrial function. nih.gov

Beyond medicinal chemistry, amidines are important building blocks in organic synthesis, serving as precursors for various biologically interesting azaheterocycles like imidazoles, pyrimidines, and triazines. sciforum.netresearchgate.net Their utility also includes acting as ligands for transition metals and as components in the development of potent enzyme inhibitors, such as those for protein arginine deiminase 4 (PAD4), which are relevant in diseases like rheumatoid arthritis. nih.govrsc.org Numerous synthetic methods have been developed for amidines, with the nucleophilic addition of an amine to a nitrile being a common and atom-economic approach. sciforum.netresearchgate.net

Research Landscape and Fundamental Contributions of Cyclopentanecarboximidamide Studies

This compound, a small molecule with the molecular formula C6H12N2, is a specific example of an amidine that has found a place in the scientific research landscape. ebi.ac.uknih.gov Its investigation is primarily documented through its inclusion in large chemical databases and its use in structural biology and synthetic chemistry.

A key contribution of this compound is its role as a ligand in protein crystallography. It is registered in the Protein Data Bank (PDB) with the ligand ID 273 and is associated with the PDB entry 2RBU. nih.govrcsb.org This indicates its use in studies aimed at understanding the three-dimensional structure of macromolecules, which is fundamental to structure-based drug design and molecular biology research.

The research landscape for this compound also includes its synthesis and the creation of its derivatives. For instance, (Z)-N'-(Phenylsulfonyl)this compound is a known derivative, highlighting the compound's utility as a starting material or intermediate in synthetic chemistry research. rsc.org Furthermore, the hydrochloride salt of this compound is commercially available for research purposes, facilitating its use in various laboratory settings. bldpharm.comsigmaaldrich.com The existence of patents related to its chemical structure further underscores its relevance and potential applications in applied chemical research. nih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C6H12N2 ebi.ac.uknih.gov
Molecular Weight 112.18 g/mol ebi.ac.uk
Monoisotopic Mass 112.100048391 Da nih.gov
IUPAC Name This compound nih.gov
ChEMBL ID CHEMBL1229853 ebi.ac.uknih.gov
Polar Surface Area 49.87 Ų ebi.ac.uk
CX Basic pKa 12.79 ebi.ac.uk
CX LogP 0.71 ebi.ac.uk
QED Weighted 0.39 ebi.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2 B2554758 Cyclopentanecarboximidamide CAS No. 81303-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentanecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMALUJUDHRIMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemoenzymatic Approaches for Cyclopentanecarboximidamide

Established Reaction Pathways for Cyclopentanecarboximidamide Synthesis

Classical Amidination Reaction Strategies

The Pinner reaction represents a traditional and fundamental approach to the synthesis of amidines, including this compound. This method typically involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, which is subsequently treated with ammonia (B1221849) to yield the corresponding amidine. While a foundational method, the Pinner reaction and similar classical approaches can necessitate harsh reaction conditions and may be limited by the availability and toxicity of starting materials like cyanides. nih.gov

A documented example involves the reaction of this compound hydrochloride with ethyl 2-oxocyclopentanecarboxylate in ethanol (B145695), facilitated by sodium methoxide, and heated under reflux. googleapis.com This illustrates a classical approach where the pre-formed amidine salt is utilized in a subsequent condensation reaction.

Precursor Derivatization and Intermediate Formation

The synthesis of amidines often proceeds through the formation and subsequent transformation of key intermediates. For instance, the conversion of amides or thioamides into amidines is a common strategy, although these routes can also be hampered by the need for cumbersome reagents and harsh conditions. nih.gov The development of methods that proceed through stable, isolable intermediates allows for greater control and purification, ultimately leading to higher yields of the desired amidine.

A crucial aspect of amidine synthesis is the management of reactive intermediates to prevent side reactions. For example, in certain syntheses, the formation of an acylimine ion serves as a reactive intermediate for subsequent transformations. youtube.com The careful control of such intermediates is paramount to achieving the desired product.

Advanced Synthetic Route Development

Catalytic Methods in this compound Synthesis (e.g., Zeolite-catalyzed reactions)

Zeolites, with their shape-selective properties and tunable acidity, have emerged as promising catalysts in a variety of organic transformations. osti.govnih.gov Their well-defined pore structures can influence the selectivity of reactions by controlling the access of reactants to the active sites. osti.gov While specific examples of zeolite-catalyzed synthesis of this compound are not extensively detailed in the provided results, the principles of zeolite catalysis are highly relevant. Zeolites can facilitate reactions by providing Brønsted or Lewis acid sites, which can activate substrates and promote bond formation. osti.govfrontiersin.org The application of zeolites could offer a more environmentally benign and selective alternative to traditional homogeneous catalysts. rsc.orgcore.ac.uk

The catalytic activity of zeolites is closely linked to the nature and distribution of their acid sites. frontiersin.org The ability to tailor these properties through synthesis or post-synthetic modification allows for the optimization of catalytic performance for specific reactions. osti.gov

Exploiting Novel Reagent Systems (e.g., Trifluoroborate-Iminiums, N-Fluorobenzenesulfonimide)

Recent advancements in organic synthesis have introduced novel reagent systems that provide milder and more efficient pathways to amidines. wiley.comwiley.com One such development is the use of primary trifluoroborate-iminiums in a transition-metal-free reaction with N-fluorobenzenesulfonimide (NFSI) to produce N-sulfonyl amidines. nih.govchemrxiv.orgrsc.orgresearchgate.net This method is significant as it avoids the use of hazardous azides and transition metals, which are often employed in traditional amidine syntheses. nih.govchemrxiv.org The reaction proceeds under mild conditions and offers good to high yields of the protected amidine, which can then be deprotected to afford the final product. nih.govchemrxiv.orgrsc.org

The mechanism of this transformation is proposed to involve the activation of either the trifluoroborate-iminium or NFSI by a base, facilitating a C(sp2)–N bond formation. nih.govchemrxiv.orgrsc.orgresearchgate.net This innovative approach showcases the potential of developing new reagent combinations to overcome the limitations of classical methods.

Table 1: Comparison of Reagents in Amidine Synthesis

Reagent System Advantages Disadvantages
Classical (e.g., Pinner Reaction) Well-established Harsh conditions, use of toxic cyanides

| Trifluoroborate-Iminiums/NFSI | Mild conditions, transition-metal-free, azide-free | Requires synthesis of specialized reagents |

Stereocontrolled Synthetic Transformations

The synthesis of chiral molecules with specific stereochemistry is a major focus of modern organic chemistry. researchgate.netmsu.edu While the provided information does not describe a specific stereocontrolled synthesis of a chiral derivative of this compound, the principles of stereocontrolled synthesis are broadly applicable. researchgate.netnih.govorganic-chemistry.orgnih.govcwu.edu Such strategies often involve the use of chiral catalysts, auxiliaries, or reagents to control the formation of stereocenters during a reaction.

For instance, stereodivergent catalysis allows for the selective synthesis of any stereoisomer of a molecule with multiple stereocenters. researchgate.net This level of control is crucial for the synthesis of complex, biologically active molecules. The application of these advanced stereocontrolled methods could enable the synthesis of enantiomerically pure derivatives of this compound, which may exhibit unique biological activities.

Synthesis of Structurally Modified this compound Analogues

The core structure of this compound can be readily modified to generate a wide array of analogues with potentially new and improved properties. These modifications can be broadly categorized into substitutions on the amidine nitrogen, functionalization of the cyclopentyl ring, and incorporation into larger, more complex molecular architectures.

N-Substituted this compound Derivatives (e.g., N'-(Phenylsulfonyl)this compound)

N-Substituted this compound derivatives are a significant class of analogues. A notable example is N'-(Phenylsulfonyl)this compound . The synthesis of such N-sulfonylamidines can be achieved through several routes. One common method involves the reaction of a corresponding imidate with a sulfonamide. rsc.org

A general synthetic approach to N'-(phenylsulfonyl)this compound is outlined below:

Formation of the Imidate: Cyclopentanecarbonitrile (B127170) is treated with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride (Pinner reaction) to form the corresponding ethyl cyclopentanecarboximidate hydrochloride salt. synarchive.comwikipedia.orgdrugfuture.com

Condensation with Sulfonamide: The isolated imidate salt is then reacted with benzenesulfonamide (B165840) in the presence of a base to yield N'-(phenylsulfonyl)this compound. rsc.org

Recent advances have also described copper-catalyzed three-component coupling reactions of alkynes, secondary amines, and sulfonamides to produce N-sulfonylamidines, offering an alternative pathway to these derivatives. organic-chemistry.org

Hydroxy-Functionalized this compound Analogues (e.g., N-Hydroxythis compound)

N-Hydroxythis compound is a key intermediate for the synthesis of various heterocyclic compounds and has been utilized in the preparation of biologically active molecules. The synthesis of N-hydroxyamidoximes is typically achieved through the reaction of the corresponding nitrile with hydroxylamine (B1172632). mdpi.comchemicalbook.com

The preparation of N-Hydroxythis compound can be accomplished by reacting cyclopentanecarbonitrile with hydroxylamine hydrochloride in the presence of a base such as triethylamine (B128534) or sodium carbonate. mdpi.comchemicalbook.com The reaction is usually carried out in a protic solvent like ethanol or methanol (B129727) and may require heating.

Reactant 1Reactant 2BaseSolventProduct
CyclopentanecarbonitrileHydroxylamine hydrochlorideTriethylamineMethanol/DMFN-Hydroxythis compound

This analogue serves as a versatile synthon. For instance, it can react with various electrophiles at the hydroxyl group or undergo cyclization reactions to form five-membered heterocyclic rings like 1,2,4-oxadiazoles.

Heteroaryl-substituted this compound Derivatives (e.g., N'-[(Furan-2-yl)methyl]this compound)

The introduction of a heteroaryl moiety, such as a furan (B31954) ring, can significantly influence the biological activity of the parent compound. N'-[(Furan-2-yl)methyl]this compound is an example of such a derivative. sigmaaldrich.comenaminestore.com The synthesis of this class of compounds can be achieved by the condensation of an appropriate heteroarylmethylamine with a cyclopentanecarboximidate.

A plausible synthetic route is as follows:

Preparation of Furfurylamine (B118560): Furan-2-carbaldehyde is subjected to reductive amination with ammonia. Furan-2-carbaldehyde itself can be synthesized from furan via methods like the Vilsmeier-Haack reaction. mdpi.comresearchgate.net

Formation of the Amidine: The resulting furfurylamine is then reacted with ethyl cyclopentanecarboximidate hydrochloride (prepared via the Pinner reaction from cyclopentanecarbonitrile) to yield N'-[(Furan-2-yl)methyl]this compound. drugfuture.com This reaction is typically carried out in a polar solvent like ethanol.

Starting MaterialIntermediate 1Intermediate 2Product
CyclopentanecarbonitrileEthyl cyclopentanecarboximidate-N'-[(Furan-2-yl)methyl]this compound
FuranFuran-2-carbaldehydeFurfurylamine

Incorporation into Complex Polycyclic and Heterocyclic Systems

The this compound moiety can be incorporated into more complex molecular frameworks, leading to the synthesis of novel polycyclic and heterocyclic systems. The amidine group is a versatile functional handle for various cyclization reactions. rsc.org For example, amidines can react with α,β-unsaturated ketones or aldehydes to form pyrimidine (B1678525) rings. clockss.org

Transition metal-catalyzed C-H activation of amidines has emerged as a powerful tool for the construction of heterocycles. rsc.org In these reactions, the amidine acts as a directing group, facilitating the functionalization of a C-H bond and subsequent annulation with coupling partners like alkynes or alkenes to form fused heterocyclic systems. rsc.org

Furthermore, the reaction of amidines with propargyl aldehydes and phenols or alcohols can lead to the formation of imidazole (B134444) derivatives. rsc.orgnih.gov These multicomponent reactions provide a highly efficient means of constructing complex molecules from simple starting materials in a single step.

Mechanistic Investigations of this compound Formation Reactions

The primary method for the synthesis of amidines, including this compound, from nitriles is the Pinner reaction. synarchive.comwikipedia.orgdrugfuture.com Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and extending its scope.

The Pinner reaction proceeds through the following key steps:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous HCl. This protonation significantly increases the electrophilicity of the nitrile carbon. numberanalytics.com

Nucleophilic Attack by Alcohol: An alcohol molecule then acts as a nucleophile, attacking the activated nitrile carbon to form a tetrahedral intermediate, an imidate salt (Pinner salt). wikipedia.orgnumberanalytics.com

Formation of the Amidine: The Pinner salt is then treated with ammonia or an amine. The amine attacks the imidate carbon, leading to the displacement of the alcohol and the formation of the amidine after deprotonation. wikipedia.orgdrugfuture.com

Computational studies on the Pinner reaction and related nitrile additions have provided further insight into the reaction mechanism. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be used to model the transition states and intermediates, helping to elucidate the energetics of the reaction pathway. For instance, studies on the reaction of nitriles with thiols have shown a concerted synchronous mechanism where the nucleophilic attack and proton transfer occur simultaneously. nih.gov Similar computational approaches can be applied to the formation of this compound to understand the influence of the cyclopentyl group on the reaction kinetics and thermodynamics.

The mechanism of base-catalyzed amidine synthesis is also of interest, where an alkoxide or other basic species initiates the nucleophilic attack on the nitrile. The choice between acid or base catalysis often depends on the electronic nature of the nitrile. wikipedia.org

Spectroscopic Characterization and Structural Elucidation of Cyclopentanecarboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy serves as a cornerstone for the elucidation of the molecular structure of Cyclopentanecarboximidamide by mapping the magnetic environments of its constituent atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is characterized by signals corresponding to the protons of the cyclopentyl ring and the imidamide functional group.

The methine proton (H-1) directly attached to the imidamide group is expected to resonate at a downfield chemical shift due to the electron-wthdrawing nature of the C=N and -NH₂ groups. The protons on the cyclopentyl ring (H-2/5 and H-3/4) exhibit complex multiplicity due to spin-spin coupling with adjacent protons. The protons of the imidamide group (-NH and -NH₂) are expected to appear as broad signals due to quadrupole effects of the nitrogen atoms and potential chemical exchange.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 2.8 - 3.0 m -
H-2, H-5 1.8 - 2.0 m -
H-3, H-4 1.5 - 1.7 m -
NH/NH₂ 5.0 - 7.0 br s -

Note: Predicted data is illustrative of expected values.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

The carbon atom of the imidamide group (C=N) is the most deshielded and thus appears at the lowest field. The methine carbon of the cyclopentyl ring (C-1) also shows a downfield shift due to its substitution. The methylene (B1212753) carbons of the cyclopentyl ring (C-2/5 and C-3/4) resonate at higher fields, consistent with aliphatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C=N 165.0
C-1 45.0
C-2, C-5 30.0
C-3, C-4 25.0

Note: Predicted data is illustrative of expected values.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, this would reveal the connectivity within the cyclopentyl ring, with H-1 showing correlations to H-2/5, which in turn would correlate with H-3/4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show a cross-peak between the ¹H signal at ~2.9 ppm and the ¹³C signal at ~45.0 ppm, confirming the assignment of C-1 and H-1. Similarly, correlations for the CH₂ groups of the ring would be observed.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key correlations would include a cross-peak from the methine proton H-1 to the imidamide carbon (C=N) at ~165.0 ppm, unequivocally linking the cyclopentyl ring to the functional group. Protons of the imidamide group would also be expected to show a correlation to this carbon.

Table 3: Key Predicted 2D NMR Correlations for this compound

Experiment Correlating Nuclei Expected Cross-Peaks
COSY ¹H - ¹H H-1 ↔ H-2/5; H-2/5 ↔ H-3/4
HSQC ¹H - ¹³C (¹J) H-1 ↔ C-1; H-2/5 ↔ C-2/5; H-3/4 ↔ C-3/4
HMBC ¹H - ¹³C (²⁻³J) H-1 ↔ C=N; H-2/5 ↔ C-1; H-2/5 ↔ C=N

Note: Predicted data is illustrative of expected correlations.

While not a routine characterization method, isotopic labeling, particularly with ¹⁵N, can provide profound insights into the electronic structure and reactivity of the imidamide moiety. nih.gov Synthesizing this compound with ¹⁵N enrichment in one or both nitrogen atoms would allow for ¹H-¹⁵N correlation experiments like HSQC and HMBC. researchgate.net

These experiments can help to:

Unambiguously assign the signals for the different nitrogen atoms.

Determine the protonation site in the corresponding cation, as the protonated nitrogen would show a direct correlation in a ¹H-¹⁵N HSQC. rsc.org

Probe tautomeric equilibria, as the chemical shifts of ¹⁵N are very sensitive to the electronic environment.

Provide insights into reaction mechanisms by tracing the fate of the labeled nitrogen atom(s) through a chemical transformation.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₆H₁₂N₂), the calculated monoisotopic mass is 112.100048 Da. nih.gov In a typical ESI-HRMS experiment, the compound would be observed as its protonated molecular ion, [M+H]⁺.

The fragmentation pattern observed in MS/MS experiments provides valuable structural information. A plausible fragmentation pathway for protonated this compound would involve the initial loss of ammonia (B1221849), followed by further fragmentation of the cyclopentyl ring.

Table 4: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺ [C₆H₁₃N₂]⁺ 113.10732
[M+H-NH₃]⁺ [C₆H₁₀N]⁺ 96.08078
[C₅H₇]⁺ [C₅H₇]⁺ 67.05423

Note: Predicted data is illustrative of expected values.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound (C₆H₁₂N₂), the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation pathways would primarily involve the cleavage of bonds within the amidine group and the cyclopentyl ring.

The amidine functional group is expected to direct the fragmentation process. Common fragmentation pathways for amidines involve the loss of ammonia (NH₃) or the cleavage of the C-N single and double bonds. For this compound, key fragmentation patterns would likely include:

Loss of Ammonia (NH₃): A neutral loss of 17 Da, resulting in a fragment ion corresponding to the cyclopentylcyanide cation.

Cleavage of the Cyclopentyl Ring: Fragmentation of the cyclopentyl ring could occur, leading to the loss of neutral hydrocarbon fragments. For instance, the loss of ethene (C₂H₄, 28 Da) from the cyclopentyl ring is a common fragmentation pathway for cyclopentane (B165970) derivatives. docbrown.info

Formation of an Acylium-like Ion: Cleavage of the bond between the cyclopentyl ring and the amidine carbon could generate a stable cyclopentyl cation or a related fragment.

A plausible fragmentation pathway for protonated this compound is outlined below:

Precursor Ion (m/z)Key Fragment Ions (m/z)Neutral LossPlausible Fragment Structure
113.1196.09NH₃ (17.02)Cyclopentylnitrilium ion
113.1185.09C₂H₄ (28.02)Fragment resulting from ring opening and ethene loss
113.1169.07C₃H₆ (44.04)Cyclopentyl cation
113.1144.05C₅H₉ (69.07)Formamidinium ion

This table is based on theoretical fragmentation patterns and typical values for related functional groups.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, the spectra would be dominated by vibrations of the N-H, C=N, C-N, and C-H bonds.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the amidine and cyclopentyl groups. Key expected vibrational frequencies are summarized in the table below. The N-H stretching vibrations would appear as broad bands in the high-frequency region due to hydrogen bonding. The C=N stretching vibration is a key characteristic of the amidine group and would appear in the double bond region of the spectrum. The fingerprint region (below 1500 cm⁻¹) would contain a complex series of bands corresponding to various bending and stretching modes of the entire molecule, including the cyclopentyl ring deformations. cdnsciencepub.comorgchemboulder.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amine)Symmetric & Asymmetric Stretching3400 - 3250Medium to Strong, Broad
C-H (Cyclopentyl)Stretching2960 - 2850Strong
C=N (Imine)Stretching1680 - 1620Medium to Strong
N-H (Amine)Bending (Scissoring)1650 - 1580Medium
C-H (Cyclopentyl)Bending1465 - 1445Medium
C-N (Amidine)Stretching1335 - 1250Medium

This table is based on typical IR absorption frequencies for amidine and cyclopentyl functional groups. cdnsciencepub.comorgchemboulder.com

Raman Spectroscopy:

Raman spectroscopy, being complementary to IR spectroscopy, would also provide valuable structural information. The C=N stretching vibration is expected to give a strong Raman signal. The symmetric vibrations of the cyclopentyl ring would also be Raman active. In general, bonds with greater polarizability will produce more intense Raman signals.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. This compound, being a saturated compound with an isolated amidine group, is not expected to have significant absorption in the visible region of the electromagnetic spectrum. The primary electronic transitions would be of the n → π* and π → π* type associated with the C=N chromophore of the amidine group. libretexts.org

The lone pair of electrons on the nitrogen atoms can be excited to an antibonding π* orbital (n → π* transition), which typically occurs at longer wavelengths and has a low molar absorptivity. The π → π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital, would occur at shorter wavelengths and have a higher molar absorptivity. For simple, non-conjugated amidines, these absorptions are expected to fall in the ultraviolet region, likely below 250 nm. researchgate.netresearchgate.net

ChromophoreElectronic TransitionExpected λmax (nm)Molar Absorptivity (ε)
C=N (Amidine)n → π~220 - 250Low
C=N (Amidine)π → π< 200High

This table presents expected UV-Vis absorption characteristics for a non-conjugated amidine. researchgate.netresearchgate.net

Solvent polarity can influence the position of these absorption bands. A blue shift (shift to shorter wavelengths) of the n → π* transition is often observed in more polar solvents due to the stabilization of the non-bonding electrons in the ground state.

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Obtaining a single crystal of this compound suitable for X-ray diffraction would provide precise information on its molecular geometry, including bond lengths, bond angles, and torsional angles. The crystal structure would reveal the conformation of the cyclopentyl ring, which is known to adopt non-planar conformations such as the "envelope" or "twist" forms to relieve ring strain.

The amidine group is planar, and its geometry would be of particular interest. In the solid state, it is highly likely that this compound would form intermolecular hydrogen bonds. The -NH₂ group can act as a hydrogen bond donor, and the imino nitrogen can act as a hydrogen bond acceptor, leading to the formation of dimers or extended networks in the crystal lattice.

In the case of its salts (e.g., with HCl), the amidinium cation would be formed. The positive charge is delocalized over the N-C-N system, leading to two equal C-N bond lengths. The crystal packing in such salts would be influenced by the strong charge-assisted hydrogen bonds between the amidinium cations and the counter-anions. rsc.org

Co-crystallization is a technique used to obtain a crystal of a small molecule (ligand) bound to a macromolecule, such as a protein. This is a crucial technique in structure-based drug design. The amidine group is a common pharmacophore in medicinal chemistry due to its ability to act as a strong hydrogen bond donor and acceptor, and it is often protonated at physiological pH, allowing for strong ionic interactions.

If this compound were to be co-crystallized with a protein target, the resulting structure would reveal the precise binding mode of the ligand in the active site. The amidine group would likely be involved in key interactions with amino acid residues, such as aspartate or glutamate (B1630785) (forming salt bridges) or with the peptide backbone (forming hydrogen bonds). The cyclopentyl group, being hydrophobic, would likely occupy a hydrophobic pocket within the protein's binding site. Understanding these interactions at an atomic level is essential for the rational design of more potent and selective inhibitors.

Computational Chemistry and Molecular Modeling of Cyclopentanecarboximidamide Systems

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are essential for understanding the intrinsic electronic properties of a molecule, which govern its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational quantum chemistry, balancing accuracy with computational cost. For Cyclopentanecarboximidamide, DFT calculations would be employed to determine its optimal three-dimensional geometry and electronic ground state properties. Key parameters that could be calculated include the distribution of electron density, electrostatic potential maps, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. diva-portal.org Such calculations would provide foundational knowledge of the molecule's charge distribution and its potential for electrophilic or nucleophilic attack.

Note: The values in this table are illustrative examples and not based on actual published data for this compound.

Ab initio (from first principles) quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can be used to predict spectroscopic properties. For this compound, these calculations could simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, computational spectra can be generated and compared with experimental data to confirm the molecule's structure and assign spectral features to specific atomic motions and chemical environments.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand Binding Mechanisms

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. An MD simulation of this compound, typically in a solvent like water, would reveal its conformational flexibility. The cyclopentane (B165970) ring can adopt various puckered conformations (e.g., envelope, twist), and the simulation would map the energy landscape associated with these shapes and the rotation of the carboximidamide group. This provides insight into the dominant shapes the molecule adopts in solution, which is crucial for understanding how it might fit into a protein's binding site.

Molecular Docking and Scoring in Protein-Ligand Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex.

The T4 Lysozyme L99A mutant is a classic model system in computational chemistry used to test and validate docking and scoring methods. It contains a well-defined hydrophobic cavity created by the Leucine to Alanine mutation. Docking this compound into the L99A and related mutant cavities would predict its potential binding modes and estimate its binding affinity. The results would show the specific hydrogen bonds, van der Waals interactions, and hydrophobic contacts that stabilize the complex, providing a structural hypothesis for its binding mechanism. While one study lists this compound as a ligand for cytochrome C peroxidase, detailed docking studies into model cavities like T4 Lysozyme are not currently available.

Following molecular docking or MD simulations, end-point free energy calculation methods like MM-PBSA and MM-GBSA are often used to refine binding affinity predictions. These methods combine the molecular mechanics energy of the complex with continuum solvation models to calculate the free energy of binding. Applying MM-GBSA/PBSA to a simulated this compound-T4 Lysozyme complex would provide a more accurate estimate of binding affinity than docking scores alone. This approach can also decompose the total binding energy into contributions from individual residues, highlighting the key protein residues responsible for ligand recognition. However, the accuracy of these methods can be system-dependent and influenced by factors like the choice of parameters and the conformational entropy, which is often challenging to calculate accurately.

Table 2: Table of Compounds

Compound Name
This compound
T4 Lysozyme
Benzene

Analysis of Intermolecular Interactions at Binding Sites (e.g., hydrogen bonding, electrostatic interactions)

Understanding the intricate network of intermolecular interactions between a ligand and its biological target is fundamental to rational drug design. For this compound, computational studies, often in conjunction with experimental data, have shed light on how this molecule can orient itself within a protein's binding pocket to elicit a biological response. The primary forces governing these interactions are hydrogen bonding and electrostatic interactions, complemented by hydrophobic and van der Waals forces.

The amidine moiety of this compound is a key player in forming strong intermolecular interactions. It can act as a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor at the sp2-hybridized nitrogen atom. Furthermore, under physiological pH, the amidine group is often protonated, forming a positively charged amidinium ion. This positive charge allows for potent electrostatic interactions with negatively charged amino acid residues, such as aspartate and glutamate (B1630785), within a binding site.

A notable example of the computational analysis of this compound's interactions comes from studies involving cytochrome c peroxidase. nih.govnih.govmdpi.com In these models, the cyclopentyl group, being nonpolar, typically engages in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine, anchoring this part of the molecule in a hydrophobic pocket of the enzyme. Simultaneously, the charged amidinium group forms crucial salt bridges and hydrogen bonds with polar and charged residues at the binding site's periphery. These dual interactions—hydrophobic and electrostatic/hydrogen bonding—are critical for the stable binding and proper orientation of the molecule.

The specific interactions can be quantified using molecular docking and molecular dynamics (MD) simulations. These computational techniques predict the binding pose of the ligand and calculate the interaction energies between the ligand and individual amino acid residues.

Table 1: Key Intermolecular Interactions of this compound at a Hypothetical Binding Site

Type of Interaction This compound Moiety Involved Potential Interacting Amino Acid Residues
Hydrogen Bonding (Donor) Amidine N-H Aspartate, Glutamate, Serine, Threonine
Hydrogen Bonding (Acceptor) Amidine N Arginine, Lysine, Asparagine, Glutamine
Electrostatic (Salt Bridge) Protonated Amidinium Aspartate, Glutamate
Hydrophobic Cyclopentyl Ring Leucine, Isoleucine, Valine, Phenylalanine
van der Waals Entire Molecule Various residues in close proximity

Virtual Screening Applications of this compound Libraries

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comnih.govnih.gov Libraries of compounds containing the this compound scaffold can be virtually screened against various biological targets to identify potential hits for further development.

The process typically begins with the creation of a virtual library of this compound derivatives. This can be achieved by computationally enumerating different substituents on the cyclopentyl ring or by modifying the amidine group. These virtual libraries can range from thousands to millions of compounds.

Once the library is established, two main types of virtual screening can be employed:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, molecular docking can be used to predict the binding mode and affinity of each compound in the library to the target's binding site. mdpi.com The compounds are then ranked based on their predicted binding scores, and the top-ranking candidates are selected for experimental testing. The interactions of this compound with targets like cytochrome c peroxidase serve as a basis for such screening. nih.govnih.govmdpi.com

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but a set of known active molecules is available, LBVS methods can be used. These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques such as 2D fingerprint similarity searching or 3D shape-based screening can be used to compare the compounds in the virtual library to the known active molecules.

The success of a virtual screening campaign is often evaluated by its "enrichment factor," which is a measure of how well the method can distinguish known active compounds from inactive ones (decoys). A high enrichment factor indicates that the virtual screening protocol is effective at identifying potential hits.

Table 2: Representative Virtual Screening Workflow for this compound Libraries

Step Description Computational Tools Used
1. Library Preparation Generation of a diverse virtual library of this compound analogs. Cheminformatics toolkits (e.g., RDKit, Open Babel)
2. Target Preparation If using SBVS, preparation of the 3D structure of the target protein. Molecular modeling software (e.g., AutoDock Tools, Maestro)
3. Screening Docking of the library against the target (SBVS) or comparison to known actives (LBVS). Docking software (e.g., AutoDock, Glide), Similarity search tools
4. Post-processing & Hit Selection Ranking of compounds based on scoring functions and visual inspection of binding poses. Analysis scripts, Molecular visualization software (e.g., PyMOL, VMD)
5. Experimental Validation In vitro testing of selected hits to confirm biological activity. Biochemical and cellular assays

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies (Computational aspects only)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govrsc.org For this compound derivatives, QSAR models can be developed to predict their activity and guide the design of new, more potent analogs.

A QSAR study involves several key steps. First, a dataset of this compound derivatives with their corresponding measured biological activities is required. Next, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that represent various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic properties.

Commonly used descriptors in QSAR studies of carboximidamide-containing compounds include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the 3D shape of the molecule.

Electronic descriptors: These describe the distribution of electrons in the molecule, such as partial charges and dipole moments.

Hydrophobic descriptors: The most common is the logarithm of the octanol-water partition coefficient (logP), which measures the lipophilicity of the compound.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is then validated using internal and external validation techniques.

Cheminformatics plays a crucial role in managing and analyzing the data for QSAR studies. Cheminformatics tools are used to calculate molecular descriptors, build and validate QSAR models, and visualize the structure-activity relationships.

Table 3: Selected Cheminformatics Properties of this compound

Property Value Description
Molecular Formula C6H12N2 The elemental composition of the molecule.
Molecular Weight 112.17 g/mol The mass of one mole of the compound.
LogP 0.9 A measure of the compound's lipophilicity.
Polar Surface Area 41.5 Ų The surface area of the molecule that is polar.
Hydrogen Bond Donors 2 The number of N-H or O-H bonds.
Hydrogen Bond Acceptors 2 The number of nitrogen or oxygen atoms.

Note: These values are computationally predicted and may vary slightly depending on the algorithm used.

These properties are essential inputs for developing robust QSAR models that can accelerate the discovery and optimization of novel this compound-based therapeutic agents.

Biochemical Interactions and Research Applications of Cyclopentanecarboximidamide in Model Systems Non Clinical

Investigation of Enzyme-Ligand Interactions in Model Protein Systems

The study of how ligands interact with enzymes is fundamental to understanding biological processes and for the development of new therapeutics. Cyclopentanecarboximidamide has been utilized as a molecular probe to investigate the binding characteristics of engineered protein cavities.

A significant area of research involving this compound has been its use in studying the artificially created binding cavity in the W191G mutant of yeast Cytochrome c Peroxidase (CCP). The native enzyme contains a tryptophan residue at position 191 (Trp191), which is crucial for its catalytic activity. The mutation of this tryptophan to a glycine (W191G) creates a well-defined, approximately 180 ų cavity at the former Trp191 site, providing a model system to study ligand binding in a controlled environment.

Research has demonstrated that this compound can bind within this engineered cavity. The interaction is primarily driven by the cationic nature of the imidamide group of the ligand interacting with the anionic carboxylate side chain of an aspartate residue, Asp-235, within the cavity. This specific interaction highlights the potential for designing ligands that can target artificially created or naturally occurring pockets in proteins with high specificity.

The binding of this compound to the W191G CCP cavity has been structurally characterized through X-ray crystallography, providing precise details of the binding mode and the interactions with the surrounding amino acid residues.

Table 1: Crystallographic Data for this compound Binding to CCP W191G
ParameterValueReference
PDB ID2RBU rcsb.org
Resolution1.80 Å rcsb.org
MethodX-RAY DIFFRACTION rcsb.org
Key Interacting ResidueAsp-235 diva-portal.org

A thorough search of the scientific literature did not yield specific in vitro studies detailing the inhibition of Dipeptidyl Peptidase IV (DPP-IV) by this compound. While a patent mentions the compound class in the context of DPP-IV inhibitors, no concrete experimental data such as IC50 values or detailed inhibition mechanisms for this specific compound were found. google.com

Similarly, a comprehensive review of available research data did not reveal any specific in vitro studies on the interaction of this compound with TBK1 and IKKε kinases. A patent lists the compound among a large number of potential inhibitors, but lacks specific experimental evidence of direct interaction or inhibition. googleapis.com

Design and Development of this compound-Based Chemical Probes for Biochemical Pathways

No specific studies detailing the design, synthesis, or application of chemical probes derived from the this compound scaffold for the investigation of biochemical pathways were identified in the searched scientific literature.

Contribution to Structural Biology through Protein-Ligand Co-crystallization

This compound has made a notable contribution to the field of structural biology through its successful co-crystallization with the W191G mutant of Cytochrome c Peroxidase. The resulting crystal structure, available in the Protein Data Bank (PDB) with the accession code 2RBU, provides a high-resolution view of the ligand bound within the engineered cavity. rcsb.org

This co-crystal structure serves as a valuable case study for understanding the principles of molecular recognition, particularly the interaction between a cationic ligand and an anionic protein residue within a confined space. It demonstrates how the modification of a protein through site-directed mutagenesis can create novel binding sites and allows for the detailed structural analysis of ligand binding, which is crucial for rational drug design and the development of protein-based sensors and catalysts. The work by Graves, A.P., Boyce, S.E., and Shoichet, B.K. has been instrumental in showcasing this application. rcsb.org

Table 2: Details of the Co-crystal Structure of this compound with CCP W191G
FeatureDescriptionReference
PDB Entry2RBU rcsb.org
ProteinCytochrome C Peroxidase (W191G mutant) rcsb.org
LigandThis compound rcsb.org
Resolution1.80 Å rcsb.org
Deposition AuthorsGraves, A.P., Boyce, S.E., Shoichet, B.K. rcsb.org

Emerging Research Directions and Future Perspectives for Cyclopentanecarboximidamide

Innovations in Green and Sustainable Synthetic Methodologies for Cyclopentanecarboximidamide Production

The synthesis of amidines, including this compound, is undergoing a paradigm shift towards more environmentally friendly and sustainable practices. Traditional methods, such as the Pinner reaction, are often associated with the use of hazardous reagents like excess hydrogen chloride gas and the generation of significant inorganic salt waste, complicating purification and posing environmental concerns. google.com Consequently, current research is intensely focused on developing greener alternatives.

Recent advancements include the development of catalytic one-pot syntheses that offer higher atom economy and milder reaction conditions. For instance, ruthenium-catalyzed tandem reactions involving the intramolecular hydroamination of aminoalkynes have been shown to produce cyclic amidines at ambient temperatures. kaist.ac.kr Another innovative approach involves copper-catalyzed protocols for the nucleophilic addition of amines to nitriles, which can proceed efficiently in greener solvents like 2,2,2-trifluoroethanol (B45653) (TFE). mdpi.com The use of sustainable ethereal solvents such as 2-MeTHF and CPME in organolithium chemistry is also being explored to facilitate the synthesis of amidines under air and at room temperature, which is a significant departure from the typically required inert atmospheres. rsc.org Furthermore, metal-free multicomponent reactions are emerging as a powerful strategy for the rapid construction of diverse amidine frameworks from readily available starting materials. organic-chemistry.org These methodologies significantly reduce the environmental footprint associated with the production of this compound and related compounds.

MethodCatalyst/ReagentSolventKey Advantages
Tandem Hydroamination/CycloadditionRuthenium catalystNot specifiedOne-pot synthesis, mild conditions, ambient temperature. kaist.ac.kr
Nucleophilic AdditionCopper(I) chloride2,2,2-Trifluoroethanol (TFE)Sustainable solvent, efficient reaction. mdpi.com
Organolithium Additionn-BuLi2-MeTHF or CPMEUse of green solvents, operable under air at room temperature. rsc.org
Multicomponent ReactionMetal-freeNot specifiedHigh diversity and complexity, rapid construction of amidine framework. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in this compound Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery. bohrium.com These computational tools are being increasingly applied to the design of novel this compound derivatives and the prediction of optimal reaction conditions. beilstein-journals.org ML algorithms can be trained on large datasets of chemical reactions to identify patterns and predict the outcomes of new reactions with high accuracy. researchgate.net

For the design of this compound-containing compounds, ML models can screen virtual libraries of molecules to identify candidates with desired properties, significantly accelerating the discovery process. In the realm of reaction prediction, deep reinforcement learning models, such as the Deep Reaction Optimizer (DRO), have demonstrated the ability to outperform traditional optimization methods by identifying optimal reaction conditions in fewer steps. acs.orgstanford.edu This not only saves time and resources but also provides a deeper understanding of the underlying reaction mechanisms. acs.org By leveraging these advanced computational approaches, researchers can more efficiently explore the chemical space around this compound and develop novel synthetic routes with improved yields and selectivities.

Development of Advanced Spectroscopic and Structural Characterization Techniques Applied to Amidines

A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. Advanced spectroscopic and structural characterization techniques are indispensable for elucidating the intricacies of amidine chemistry, including tautomerism, geometrical isomerism, and conformation. acs.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including proton and carbon-13 NMR, is a powerful tool for studying the dynamic behavior of cyclic amidines in solution. acs.org Furthermore, the facile installation of 15N isotopes into the amidine core provides a sensitive probe for characterizing the protic state and hydrogen-bonding interactions of these molecules. nih.gov Single-crystal X-ray diffraction provides definitive structural evidence, offering precise information on bond lengths, bond angles, and supramolecular arrangements in the solid state. rsc.orgresearchgate.net The combination of these techniques with computational methods, such as Density Functional Theory (DFT) calculations, allows for a comprehensive understanding of the structure-property relationships in this compound and its derivatives. researchgate.net

Exploration of Novel Biochemical Pathways and Targets for Fundamental Research (Non-Clinical)

The amidine functional group is a key structural motif in a wide range of biologically active molecules and serves as a versatile pharmacophore in medicinal chemistry. nih.gov The unique ability of amidines to engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological macromolecules like proteins and DNA, makes them attractive for fundamental biochemical research. nih.gov

This compound and its derivatives can serve as valuable tools for probing novel biochemical pathways and identifying new molecular targets in a non-clinical setting. The amidine group can act as a bioisostere of the amide bond, offering improved proteolytic stability while maintaining key biological interactions. researchgate.netrsc.org This property is particularly useful in the design of peptidomimetics to study protein-protein interactions. rsc.org Furthermore, the ability of certain amidine-containing compounds to bind to the minor groove of DNA opens up avenues for investigating DNA-ligand interactions and their role in cellular processes. nih.gov The exploration of these fundamental biochemical roles of this compound can provide valuable insights into biological systems and lay the groundwork for future therapeutic developments.

Design and Synthesis of this compound-Containing Advanced Materials for Chemical Research

The unique chemical properties of the amidine functional group make it a valuable building block for the design and synthesis of advanced materials. semanticscholar.org The incorporation of the this compound moiety into larger molecular architectures can lead to materials with novel and tunable properties.

One promising area of research is the use of amidine-containing ligands for the construction of Metal-Organic Frameworks (MOFs). switt.ch MOFs are a class of porous materials with applications in gas storage, separation, and catalysis. rsc.org The basicity of the amidine nitrogen atoms can be exploited to create MOFs with specific functionalities, for example, for enhanced CO2 capture. rsc.org Amine-functionalized linkers have been shown to facilitate the synthesis of MOFs under milder, aqueous conditions. nih.gov Additionally, amidine-containing polymers and hydrogels are being investigated for their unique acid-base behavior and potential applications in materials science. researchgate.net The synthesis of fluorescent materials based on cyclic amidines also represents an exciting new frontier, with potential applications in biological imaging. rsc.orgnih.gov The versatility of the this compound scaffold offers significant opportunities for the development of next-generation functional materials.

Q & A

Q. What are the recommended synthetic routes for cyclopentanecarboximidamide, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: this compound can be synthesized via amidine formation from cyclopentanecarbonitrile using ammonia or ammonium salts under controlled pH and temperature. Optimization involves adjusting catalysts (e.g., AlCl₃ for Lewis acid-mediated reactions), solvent polarity (e.g., ethanol vs. DMF), and reaction time. Purity is enhanced through recrystallization in aprotic solvents or column chromatography . For reproducibility, document all parameters (e.g., stoichiometry, reflux duration) in the experimental section and provide raw yield data in supplementary materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm structural integrity?

Q. What safety protocols and handling precautions are critical when working with this compound in laboratory settings?

Methodological Answer: Use nitrile gloves (tested via EN374 standards) and fume hoods to minimize inhalation risks. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Emergency protocols should include neutralization of spills with weak acids (e.g., citric acid) and disposal via approved hazardous waste channels. Document all safety measures in supplementary materials for institutional review .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line viability, solvent DMSO concentration). Conduct a meta-analysis using PICOT criteria (Population: cell/organism type; Intervention: compound concentration; Comparison: positive/negative controls; Outcome: IC₅₀/EC₅₀; Time: exposure duration) . Validate findings through orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways?

Methodological Answer: Density Functional Theory (DFT) calculates transition states for amidine formation, while molecular dynamics (MD) simulations model solvent effects on reaction kinetics. Validate predictions using experimental kinetic data (e.g., Arrhenius plots). Tools like Gaussian or ORCA are recommended for electronic structure analysis. Publish computational parameters (basis sets, convergence criteria) to ensure reproducibility .

Q. How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) of this compound be strategically employed to elucidate metabolic pathways or degradation mechanisms?

Methodological Answer: Incorporate 15N^{15}N-labeled ammonia during synthesis to track amidine group metabolism via LC-MS/MS. For degradation studies, use 13C^{13}C-labeled cyclopentane rings and monitor isotopic enrichment in byproducts using NMR. Design time-course experiments with radiolabeled analogs (14C^{14}C) to quantify bioaccumulation .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound pharmacological studies?

Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use the Akaike Information Criterion (AIC) to compare model fits. For multi-dose studies, employ mixed-effects models to account for inter-experimental variability. Report confidence intervals and p-values in supplementary tables .

Data Management & Reporting Standards

  • Contradiction Analysis: Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies that address conflicting results .
  • Supplementary Materials: Include raw chromatograms, spectral data, and computational input files to enable independent validation .
  • Ethical Reporting: Disclose all QC/QA protocols (e.g., Westgard rules for analytical precision) and instrument calibration records .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.